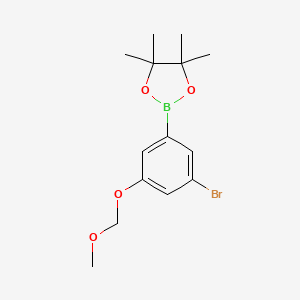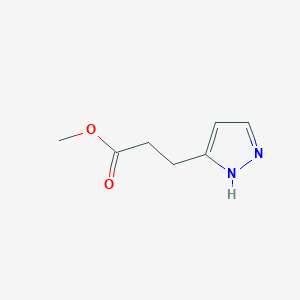
methyl 3-(1H-pyrazol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1H-pyrazol-5-yl)propanoate is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(1H-pyrazol-5-yl)propanoate can be synthesized through several methods. One common approach involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the use of phenylhydrazine and ethyl acetoacetate as starting materials, which undergo cyclization, chloride acetylation, substitution, and deacetalization .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound typically involves the use of less toxic and more cost-effective reagents. The process may include nucleophilic substitution and cyclization under acid catalysis, using starting materials such as 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine .
化学反応の分析
Types of Reactions
Methyl 3-(1H-pyrazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
科学的研究の応用
Methyl 3-(1H-pyrazol-5-yl)propanoate has several scientific research applications:
作用機序
The mechanism of action of methyl 3-(1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the nature of the substituents on the pyrazole ring .
類似化合物との比較
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar in structure but contains a pyrrole ring instead of a pyrazole ring.
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate: Contains an amino group on the pyrazole ring and an ethyl ester group.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a piperazine ring attached to the pyrazole ring.
Uniqueness
Methyl 3-(1H-pyrazol-5-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ester group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
methyl 3-(1H-pyrazol-5-yl)propanoate |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)3-2-6-4-5-8-9-6/h4-5H,2-3H2,1H3,(H,8,9) |
InChIキー |
COIYVDUBUZYILJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


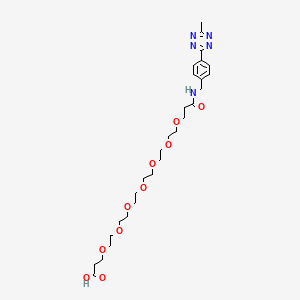
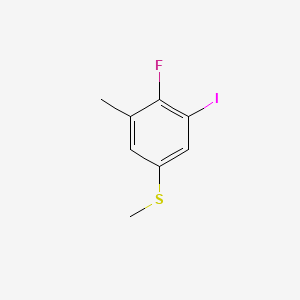
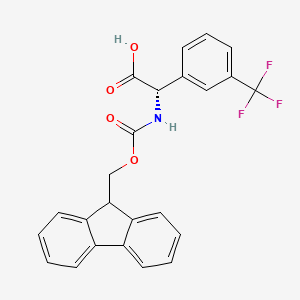

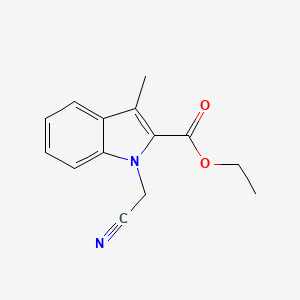
![(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B14034713.png)
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)
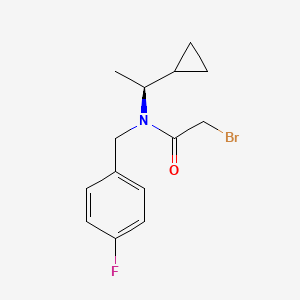
![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
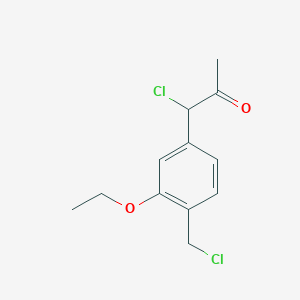

![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
